Isoxazol-5-amine

Vue d'ensemble

Description

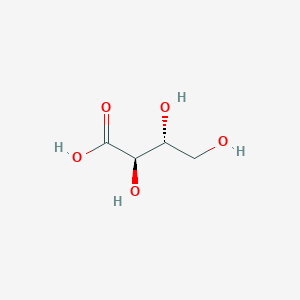

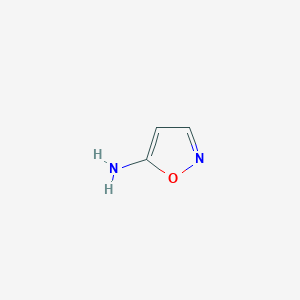

Isoxazol-5-amine is a chemical compound characterized by the presence of an isoxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. This compound is significant in organic chemistry and has diverse applications in drug development, agrochemicals, and materials science.

Synthesis Analysis

- Synthesis of 3-Aminoisoxazoles : Girardin et al. (2009) described a two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles. This process involved the reaction of readily available 3-bromoisoxazolines with amines, followed by an oxidation protocol to yield 3-aminoisoxazoles (Girardin et al., 2009).

- Isoxazol-5-ones as Building Blocks : Silva et al. (2018) discussed the use of isoxazol-5-one rings as versatile building blocks in organic synthesis, highlighting their reactivity and importance in producing densely functionalized molecules (Silva et al., 2018).

Molecular Structure Analysis

This compound's molecular structure is characterized by its aromatic isoxazole ring, which impacts its reactivity and interaction with various chemical agents. The structure's analysis can be derived from studies involving similar isoxazoles.

Chemical Reactions and Properties

- Reactivity with Amines : Lebed' et al. (2017) explored the synthesis and reactions of 5-isoxazolylsulfonyl chlorides, demonstrating the chemical behavior of isoxazoles in relation to amines (Lebed' et al., 2017).

- Cycloaddition Reactions : Cao et al. (2019) developed a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines, highlighting the versatility of isoxazol-5-amines in organic synthesis (Cao et al., 2019).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, can be inferred from the general characteristics of isoxazoles. These properties are influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

- Isoxazoles in Metal Catalysis : Hu and Szostak (2015) summarized recent advances in the synthesis and reactivity of isoxazoles, including their role in metal-catalyzed reactions (Hu & Szostak, 2015).

- Isoxazole Derivatives : Hamama et al. (2017) explored the synthesis and biological evaluation of novel isoxazole derivatives, providing insight into the chemical properties of isoxazole compounds (Hamama et al., 2017).

Applications De Recherche Scientifique

Chimie médicinale

Les isoxazoles, y compris l'Isoxazol-5-amine, sont des composés biologiquement actifs utilisés en chimie médicinale . Ils possèdent divers types d'activités biologiques telles que l'antimicrobien, l'antiviral, l'antitumoral, l'anti-inflammatoire, l'immunomodulateur, l'anticonvulsivant et l'antidiabétique . Parmi les 100 systèmes cycliques que l'on trouve le plus souvent dans les médicaments à petites molécules, l'isoxazole occupe la 33e place .

Inhibiteurs de l'acétylcholinestérase

Les isoxazoles ont été évalués comme inhibiteurs de l'acétylcholinestérase, ce qui est un traitement courant pour les stades précoces de la maladie d'Alzheimer . Le composé le plus puissant de la série a présenté une activité inhibitrice modérée .

Synthèse d'isoxazoles trisubstitués

La réaction de cétonitriles substitués avec l'hydroxylamine peut conduire à la formation d'isoazoles 3- et/ou 5-aminés . Cette réaction a été testée sur un large éventail de substrats et illustre une méthode efficace pour la synthèse d'isoxazoles trisubstitués, qui sont difficiles à obtenir par d'autres méthodes .

Synthèse de composés carbonylés

La présence de la liaison N-O labile dans le cycle isoxazole capable de clivage permet d'obtenir divers dérivés 1,3-bifonctionnels de composés carbonylés à la suite d'une série de transformations . Cela rend les isoxazoles, y compris l'this compound, particulièrement utiles du point de vue synthétique .

Méthodes d'analyse cellulaire

L'this compound a des applications dans les méthodes d'analyse cellulaire <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1"

Mécanisme D'action

Target of Action

It is known that the isoxazole moiety is widely used in drug discovery research and has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic, and muscimol, which acts as a gabaa receptor agonist .

Mode of Action

It is known that the substitution of various groups on the isoxazole ring imparts different biological activities . The interaction of Isoxazol-5-amine with its targets would likely result in changes at the molecular level, influencing the biological activity of the compound.

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .

Safety and Hazards

Orientations Futures

Isoxazoles, including Isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of eco-friendly synthetic strategies and metal-free synthetic routes for the synthesis of isoxazoles is a current trend in research .

Propriétés

IUPAC Name |

1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXWZYXUKABJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074532 | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14678-05-8 | |

| Record name | 5-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: One efficient approach leverages a formal [3+2] cycloaddition reaction between ynamides and unprotected isoxazol-5-amines. This method, catalyzed by silver trifluoromethanesulfonate (AgNTf2), proceeds efficiently under mild conditions (open flask) and delivers diverse 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields, often exceeding 90% []. The proposed mechanism involves the formation of an unusual α-imino silver carbene intermediate, followed by cyclization and isomerization to construct the desired pyrrole-3-carboxamide scaffold.

A: Yes, isoxazol-5-amines serve as versatile building blocks for constructing diverse heterocyclic frameworks. For example, reacting 3-acyl-2H-chromen-2-ones with isoxazol-5-amine in acetic acid leads to the formation of chromeno[4,3‐d]isoxazolo[5,4‐b]pyridin‐6‐one derivatives []. This method provides access to a valuable class of compounds with potential biological activities.

A: this compound derivatives readily coordinate with metal ions, forming complexes with intriguing properties. For instance, reacting 8-(4-chlorophenyl)-3-alkyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]this compound with aldehydes like p-methoxybenzaldehyde or p-nitrobenzaldehyde yields novel fluorescent Schiff base ligands. These ligands, upon reaction with palladium(II) ions, generate new palladium complexes []. Similarly, reacting a related imidazo[4′,5′:3,4]benzo[1,2-c]this compound derivative with zinc(II) ions forms zinc complexes, exhibiting potent antibacterial properties [].

A: Researchers have explored the Structure-Activity Relationship (SAR) of this compound derivatives, particularly their potential as cyclooxygenase-2 (COX-2) inhibitors. Derivatives synthesized from aspirin, diflunisal, and ketoprofen by incorporating various this compound moieties showed promising anti-inflammatory activities []. These findings highlight the potential of modifying this compound structures to tune their biological properties. Further investigations into SAR can facilitate the development of more potent and selective therapeutic agents.

A: Various spectroscopic methods are routinely used to characterize this compound derivatives. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, helps elucidate the compound's structure by providing information about the types and environments of hydrogen and carbon atoms, respectively []. Mass spectrometry (MS) techniques, such as EI-MS, are used to determine the molecular weight and fragmentation patterns of the compound, further aiding in structural confirmation []. Additionally, UV-Vis spectroscopy helps analyze the compound's absorption characteristics, particularly useful when investigating the optical properties of metal complexes [, ].

A: Yes, single-crystal X-ray diffraction studies have provided detailed structural information on this compound derivatives. For example, the crystal structure of 3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine has been reported [, ]. This type of analysis reveals the compound's three-dimensional arrangement of atoms, bond lengths, bond angles, and other crucial structural parameters.

A: Yes, density functional theory (DFT) calculations have proven valuable in studying this compound derivatives, particularly for optimizing geometries, assigning IR bands, and predicting NMR chemical shifts of metal complexes [, ]. These computational studies provide a theoretical understanding of the molecular properties and behavior of these compounds, complementing experimental findings and guiding further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)